methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
CAS No.: 865197-29-1
Cat. No.: VC7028912
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865197-29-1 |
|---|---|
| Molecular Formula | C20H18N2O4S |
| Molecular Weight | 382.43 |
| IUPAC Name | methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C20H18N2O4S/c1-12-4-9-16-17(10-12)27-20(22(16)11-18(24)26-3)21-19(25)15-7-5-14(6-8-15)13(2)23/h4-10H,11H2,1-3H3 |
| Standard InChI Key | JRYAPJKJIWRARF-MRCUWXFGSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC |
Introduction
Methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole class, which includes heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest in various scientific research fields due to its potential biological activities and chemical properties.
Synthesis Methods
The synthesis of methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves a multi-step reaction:
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Initial Reaction: 2-amino-6-methylbenzothiazole reacts with 4-acetylbenzoyl chloride in the presence of a base like pyridine.
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Final Step: The resulting intermediate is then reacted with methyl chloroacetate to form the final product. The reaction conditions often involve refluxing the mixture in solvents such as dichloromethane or toluene.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions:
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Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: With reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: Participates in nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Amines or thiols | Base present |
Major Products Formed
| Reaction Type | Products |
|---|---|
| Oxidation | Carboxylic acids or ketones |
| Reduction | Alcohols or amines |
| Substitution | Substituted benzothiazole derivatives |
Scientific Research Applications
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Chemistry: Used as a building block for synthesizing more complex molecules.
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Biology: Studied for its potential antimicrobial and antifungal properties.
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Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, altering enzyme or receptor activity. The benzothiazole moiety is crucial for its biological activity, though exact pathways and targets are under investigation.
Comparison with Similar Compounds
Methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the acetylbenzoyl group, which imparts specific properties. Similar compounds include methyl [4-ethoxy-2-(2-furoylimino)-1,3-benzothiazol-3(2H)-yl]acetate and methyl [(2E)-2-{[(5-chloro-2-thienyl)carbonyl]imino}-6-fluoro-1,3-benzothiazol-3-yl]acetate.
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